3-Bromo-[1,1'-biphenyl]-2-amine
Description
Contextual Significance of Aminobiphenyl Derivatives in Modern Synthetic Chemistry
Biphenyl (B1667301) compounds and their structural analogues have long been recognized as fundamental backbones in synthetic organic chemistry and are present in numerous medicinally active compounds, marketed drugs, and natural products. rsc.org The biphenyl scaffold provides a rigid and tunable platform that is crucial for designing molecules with specific three-dimensional orientations, a key factor in biological recognition and material properties.
Aminobiphenyls, which are biphenyls containing one or more amino groups, are particularly significant. The amino group serves as a versatile functional handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization, which opens pathways to a diverse range of derivatives. These derivatives are not only pivotal as intermediates in the agrochemical industry for creating fungicides but also find extensive use in medicinal chemistry. google.com Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. researchgate.net Furthermore, the unique electronic and photophysical properties of aminobiphenyls make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org
Overview of 3-Bromo-[1,1'-biphenyl]-2-amine as a Versatile Synthetic Scaffold and Reactive Intermediate
Within the broad class of aminobiphenyls, this compound stands out as a particularly useful synthetic intermediate. Its structure is characterized by a biphenyl core with two key functional groups on adjacent rings: an amino group at the 2-position and a bromine atom at the 3'-position. This specific arrangement of functional groups makes it a highly versatile scaffold for constructing more complex molecular architectures.
The reactivity of this compound is dictated by its two primary functional groups. The amino group can be readily transformed, for instance, into a diazonium salt, which is an excellent leaving group and can be replaced by a variety of other substituents. beilstein-journals.org The bromine atom, on the other hand, is perfectly suited for participation in modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-substituted ring with a boronic acid or boronate ester. rsc.orgresearchgate.net
Research has demonstrated the utility of this compound as a reactive intermediate. For example, it has been used in the synthesis of its corresponding boronate ester, 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-amine. unimi.it This transformation involves a palladium-catalyzed borylation reaction where the bromine atom is replaced by a pinacol (B44631) borane (B79455) group, creating a new building block for subsequent Suzuki couplings. unimi.it This two-step sequence, starting from the bromo-amine, exemplifies its role as a bridge to more complex and functionalized biphenyl systems, underscoring its importance in the strategic planning of multi-step syntheses.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1215339-43-9 |
| Molecular Formula | C₁₂H₁₀BrN |
| Molecular Weight | 248.12 g/mol |
| Appearance | Yellowish oil unimi.it |
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-6-phenylaniline |
InChI |
InChI=1S/C12H10BrN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
ATTUXZGFFOVVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)N |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 3 Bromo 1,1 Biphenyl 2 Amine and Analogous Biphenylamine Structures
Palladium-Catalyzed Cross-Coupling Strategies for Biphenylamine Scaffold Construction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, making them ideal for constructing the biphenyl (B1667301) core of 3-Bromo-[1,1'-biphenyl]-2-amine. bohrium.com Several specific protocols, each with its own advantages, are employed for this purpose.
Suzuki-Miyaura Coupling Protocols for Aryl Halide and Boronic Acid Precursors
The Suzuki-Miyaura coupling is a widely used method for synthesizing biphenylamines, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. uliege.beuliege.bewikipedia.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. youtube.com For the synthesis of this compound, this could involve coupling 2-bromo-6-nitroaniline (B44865) with a suitable phenylboronic acid, followed by reduction of the nitro group. Alternatively, an ortho-substituted aniline (B41778) can be directly coupled with a phenylboronic acid derivative. google.com
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. researchgate.net Palladium sources like Pd(OAc)2 and Pd2(dba)3 are commonly used, often in combination with phosphine (B1218219) ligands such as PPh3 or more specialized biphenyl phosphine ligands. google.comrsc.orgethz.ch The base, typically an inorganic carbonate or phosphate (B84403) like K2CO3 or K3PO4, plays a key role in the catalytic cycle. youtube.comresearchgate.net Solvents are often mixtures of an organic solvent like toluene (B28343) or THF with water. researchgate.netyoutube.com
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenylamine Synthesis
| Aryl Halide | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 4-bromo-2,6-dimethylaniline | Phenylboronic acid | [Pd(allyl)Cl]2/IMes | K3PO4 | Toluene | 3,5-dimethyl-[1,1'-biphenyl]-4-amine | 63 | uliege.be |
| 2-iodo-4-nitrofluorobenzene | (2-bromophenyl)boronic acid | Pd catalyst, PPh3 | Not specified | Dioxane | 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81 | rsc.org |
| 1-bromo-4-nitrobenzene | Furan-2-yltributyltin | Pd(OAc)2/Dabco | Not specified | Not specified | 2-(4-nitrophenyl)furan | High TON | researchgate.net |
| 2-bromoaniline | (3,4,5-trifluorophenyl)boronic acid | Pd(OAc)2/ligand | K3PO4 | Toluene/iPrOH/water | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | 73 (overall) | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Negishi Cross-Coupling Methodologies for Organozinc Reagents
The Negishi cross-coupling reaction provides another powerful method for forming the biphenyl linkage, utilizing organozinc reagents. wikipedia.org This reaction is particularly useful for coupling complex fragments and is known for its high functional group tolerance and efficiency in preparing sterically hindered biaryls. wikipedia.orgacs.orgnih.gov The synthesis of this compound via Negishi coupling would typically involve the reaction of an organozinc derivative of one aromatic ring with a halogenated derivative of the other, catalyzed by a palladium or nickel complex. wikipedia.org
Organozinc reagents can be prepared from the corresponding organic halides. nih.govunits.itgoogle.com The choice of catalyst is critical, with palladium complexes often showing higher yields and broader functional group compatibility than nickel catalysts. wikipedia.org Ligands such as triphenylphosphine (B44618) and dppe are commonly employed. wikipedia.org
Table 2: Key Features of Negishi Cross-Coupling
| Feature | Description | Reference |
| Reactants | Organic halide/triflate and an organozinc compound. | wikipedia.org |
| Catalyst | Typically a Palladium(0) species, though Nickel can also be used. | wikipedia.org |
| Advantages | High functional group tolerance, effective for synthesizing sterically hindered biaryls, and couples sp, sp2, and sp3 carbon atoms. | wikipedia.orgnih.gov |
| Applications | Widely used in total synthesis for forming C-C bonds between complex intermediates. | wikipedia.org |
This table is interactive and can be sorted by clicking on the column headers.
Stille Cross-Coupling in Biphenyl Systems
The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide, is another established method for biphenyl synthesis. rsc.orgnih.gov A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups. rsc.orgnih.govsigmaaldrich.com However, the toxicity of organotin compounds is a significant drawback. rsc.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed cross-coupling reactions. nih.gov
For synthesizing biphenylamines, a suitable organotin derivative would be coupled with an appropriate aryl halide in the presence of a palladium catalyst. ikm.org.my The reaction conditions, including the choice of catalyst, solvent, and any additives, can be optimized to improve the yield and selectivity of the desired biphenylamine product. ikm.org.my
Functional Group Interconversion and Direct Functionalization Routes
In addition to building the biphenyl scaffold from two separate aromatic precursors, this compound can be synthesized by modifying an existing biphenylamine or a related biphenyl derivative.
Selective Bromination of Biphenylamine Precursors
Direct and selective bromination of a biphenylamine precursor, such as [1,1'-biphenyl]-2-amine, offers a direct route to the target compound. The challenge lies in achieving regioselectivity, as the amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. However, various reagents and conditions have been developed for the selective monobromination of aromatic amines. jcsp.org.pkresearchgate.netrsc.orgtandfonline.com
Reagents like N-bromosuccinimide (NBS) catalyzed by silica (B1680970) gel have been shown to be effective for the monobromination of aromatic amines under mild conditions. jcsp.org.pk Other systems, such as CuBr2/Oxone, also provide a facile and regioselective method for the bromination of primary, secondary, and tertiary aromatic amines. researchgate.netrsc.org The choice of brominating agent and reaction conditions can be tailored to favor the desired 3-bromo isomer.
Table 3: Reagents for Selective Bromination of Aromatic Amines
| Reagent System | Key Features | Reference |
| N-Bromosuccinimide (NBS)/Silica Gel | Mild, effective, and selective for monobromination. | jcsp.org.pk |
| CuBr2/Oxone® | Facile, mild, effective, and offers high regioselectivity and functional group tolerance. | researchgate.netrsc.org |
| N-Benzyl-DABCO tribromide | Stable, solid reagent for high-yielding, regioselective monobromination at room temperature. | tandfonline.comresearchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Reductive Strategies for Nitro-Substituted Biphenyl Precursors
A common and effective strategy for synthesizing aminobiphenyls involves the reduction of a corresponding nitro-substituted biphenyl precursor. For this compound, this would entail the synthesis of 3-bromo-2'-nitro-[1,1'-biphenyl] followed by the reduction of the nitro group to an amine. This two-step approach is often advantageous as the nitro group can be introduced through well-established nitration reactions, and its subsequent reduction is typically high-yielding. ontosight.ai
A variety of reducing agents can be employed for the conversion of the nitro group to an amine. researchgate.netcommonorganicchemistry.comresearchgate.netwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and clean method. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron in acidic medium, or zinc in acetic acid are also widely used. commonorganicchemistry.comresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the bromo substituent. commonorganicchemistry.com For instance, Raney nickel is often preferred over Pd/C when dehalogenation is a concern. commonorganicchemistry.com More recently, indium-based protocols have been developed for the selective reduction of nitro groups in biphenyl systems. researchgate.netresearchgate.net
Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Key Features | Reference |
| H2/Pd/C | Catalytic hydrogenation | Often the method of choice, but can cause dehalogenation. | commonorganicchemistry.com |
| H2/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern. | commonorganicchemistry.com |
| SnCl2/HCl | Acidic reduction | A classic and effective method. | researchgate.net |
| Fe/HCl or Fe/NH4Cl | Acidic or neutral reduction | Inexpensive and widely used. | researchgate.net |
| Zn/Acetic Acid | Acidic reduction | Mild conditions. | commonorganicchemistry.com |
| Indium/NH4Cl | Stoichiometric reduction | Simple work-up and high yields for 2-nitro-1,1'-biphenyls. | researchgate.netresearchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Ortho-Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) represents a formidable strategy for the regioselective functionalization of aromatic systems, including biphenylamines. wikipedia.orgbaranlab.org This methodology circumvents the challenges of poor regioselectivity often encountered in classical electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.org In the context of synthesizing this compound, the DoM approach allows for the precise installation of a bromine atom at the C-3 position, which is ortho to the amine functionality on one of the phenyl rings.
The fundamental principle of DoM involves the use of a Directed Metalation Group (DMG). A DMG is a functional group that coordinates to a strong organolithium base, directing the deprotonation to an adjacent ortho position. baranlab.orgorganic-chemistry.org The amine group of a biphenylamine, or more commonly a protected derivative, serves as an effective DMG. The protection is crucial as the acidic N-H proton of a primary or secondary amine would be preferentially abstracted by the strong base. Common protecting groups that also function as powerful DMGs include pivaloyl (Piv) or carbamate (B1207046) groups. organic-chemistry.orgnih.gov The aryl O-carbamate group, in particular, is recognized as one of the most potent DMGs. nih.govacs.org
The general mechanism proceeds in two key steps:
Directed ortho-Lithiation: A protected 2-aminobiphenyl (B1664054) derivative is treated with a strong alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C). acs.org The heteroatom (nitrogen or oxygen) of the DMG coordinates to the lithium ion, positioning the base to selectively abstract a proton from the sterically accessible ortho position (C-3). wikipedia.org This process forms a stable aryllithium intermediate. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the alkyllithium reagent by breaking down its aggregates into more active monomers or dimers. baranlab.org
Electrophilic Quenching: The highly nucleophilic aryllithium intermediate is then "quenched" by the addition of a suitable electrophile. organic-chemistry.org To synthesize this compound, an electrophilic bromine source is introduced into the reaction mixture. Common brominating agents for this purpose include 1,2-dibromoethane, hexabromoethane, or elemental bromine. The reaction culminates in the formation of the C-Br bond at the C-3 position, followed by deprotection (if necessary) to yield the final product.
The power of this strategy lies in its high regioselectivity and functional group tolerance, allowing for the construction of complex, polysubstituted biphenylamine structures that are otherwise difficult to access.
Table 1: Examples of Directed ortho-Metalation in Aniline and Diphenylamine Derivatives
This table presents representative examples of the DoM strategy applied to substrates analogous to 2-aminobiphenyl, demonstrating the choice of directing group, reaction conditions, and electrophilic quench to achieve specific ortho-functionalization.
| Substrate (Starting Material) | Directed Metalation Group (DMG) | Base / Additive / Solvent | Electrophile (E+) | Product | Yield (%) | Reference |
| N-Pivaloylaniline | -CONHC(CH₃)₃ | s-BuLi / TMEDA / THF | (CH₃)₂S₂ | 2-(Methylthio)-N-pivaloylaniline | 95 | acs.org |
| Phenyl N,N-diethylcarbamate | -OC(O)N(C₂H₅)₂ | s-BuLi / TMEDA / THF | (CH₃)₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate | 98 | nih.gov |
| N-Boc-diphenylamine | -COOtBu | t-BuLi / THF | DMF | 2-Formyl-N-Boc-diphenylamine | 85 | harvard.edu |
| 4-Methoxy-N-pivaloylaniline | -CONHC(CH₃)₃ | s-BuLi / TMEDA / THF | I₂ | 2-Iodo-4-methoxy-N-pivaloylaniline | 92 | acs.org |
| 2-Phenylindolizine | Indolizine Nitrogen | n-BuLi / Ether | D₂O | 5-Deuterio-2-phenylindolizine | N/A | worktribe.com |
Advanced Chemical Transformations and Mechanistic Pathways of 3 Bromo 1,1 Biphenyl 2 Amine
Intermolecular Carbon-Nitrogen Bond Formation Reactions
The presence of a reactive aryl bromide and a nucleophilic amine group within the same molecule allows 3-Bromo-[1,1'-biphenyl]-2-amine to participate in a variety of intermolecular C-N bond formation reactions. These transformations are pivotal for the synthesis of more complex diarylamines and related structures, which are prevalent in materials science and medicinal chemistry.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type) with Diverse Amine Nucleophiles
The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org In the context of this compound, the aryl bromide moiety can readily undergo oxidative addition to a Pd(0) complex, initiating the catalytic cycle. libretexts.org
The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the coordination of the amine nucleophile and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligands is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally favoring the reductive elimination step. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have been instrumental in extending the reaction's utility to primary amines. wikipedia.org
While specific studies detailing the Buchwald-Hartwig amination of this compound with a wide array of amine nucleophiles are not extensively documented in readily available literature, the general principles of the reaction suggest its applicability. The inherent amino group in the substrate might require protection or careful optimization of reaction conditions to prevent self-coupling or other side reactions.
Table 1: Illustrative Palladium-Catalyzed Amination of Aryl Bromides
| Aryl Bromide | Amine Nucleophile | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1-Bromo-4-nitrobenzene | Aniline (B41778) | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 98 |
| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 95 |
| 4-Bromobenzonitrile | n-Hexylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-Amyl alcohol | 92 |
This table presents representative examples of Buchwald-Hartwig amination reactions with various aryl bromides and amine nucleophiles to illustrate the general conditions and high yields achievable. Specific data for this compound is not provided due to its absence in the immediate search results.
Copper-Catalyzed Carbon-Nitrogen Coupling Methodologies
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods. Historically, these reactions required harsh conditions, but significant advancements have led to milder and more versatile protocols. nih.gov These modern methods often employ ligands such as diamines or β-diketones to facilitate the coupling process. rsc.org
For this compound, a copper-catalyzed coupling could be envisioned with various amine nucleophiles. The reaction mechanism is believed to involve the formation of a copper(I) alkoxide or amide, which then undergoes a coupling reaction with the aryl halide. A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been described, highlighting the potential for selective reactions on substituted aryl bromides. nih.gov This suggests that the bromine atom of this compound could be selectively targeted under appropriate copper catalysis.
Intramolecular Cyclization Reactions for Heterocyclic Ring System Construction
The proximate arrangement of the amino group and the phenyl ring bearing the bromo substituent in this compound makes it an ideal precursor for intramolecular cyclization reactions to construct fused heterocyclic systems, most notably carbazoles.
Synthesis of Carbazole (B46965) Derivatives
Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and synthetic materials with important biological and photophysical properties. The intramolecular C-N bond formation in 2-aminobiphenyl (B1664054) derivatives is a common and efficient strategy for their synthesis.
Palladium-catalyzed intramolecular C-H activation is a powerful method for the synthesis of carbazoles from 2-aminobiphenyls. This approach avoids the need for a pre-functionalized second coupling partner, making it an atom-economical process. The reaction typically involves the coordination of the amino group to the palladium catalyst, which then directs the activation of a C-H bond on the adjacent phenyl ring, leading to the formation of the carbazole skeleton. core.ac.uk
While direct examples starting from this compound are not explicitly detailed, the cyclization of related o-bromodiarylamines to form carbazole derivatives under palladium catalysis is well-established. core.ac.uk In such cases, the reaction proceeds via an intramolecular C-N coupling, where the amino group displaces the bromine atom.
Table 2: Synthesis of Carbazole Derivatives via Intramolecular Cyclization
| Starting Material | Catalyst/Reagent | Reaction Type | Product | Yield (%) | Reference |
| 2'-Chloro[1,1'-biphenyl]-2-amine | t-BuOK, light | Photostimulated SRN1 | 9H-Carbazole | 57 | conicet.gov.ar |
| N-(2-bromoaryl)carbazoles | Pd(OAc)₂ | Intramolecular C-C bond formation | Indolo[3,2,1-jk]carbazoles | - | researchgate.net |
| 2-Nitrobiphenyl | Triphenylphosphine (B44618) | Cadogan Reductive Cyclization | Carbazole | - |
This table provides examples of different methods for synthesizing carbazoles, illustrating the versatility of intramolecular cyclization strategies.
An alternative, though less common, pathway for the synthesis of carbazoles from precursors like this compound could involve the in-situ generation of an aryne. Treatment of the aryl bromide with a strong base, such as sodium amide, can lead to the formation of a benzyne (B1209423) intermediate. The adjacent amino group could then act as a nucleophile, attacking the aryne in an intramolecular fashion to form the carbazole ring system. This method, however, can be limited by the harsh reaction conditions and potential for side reactions. A transition-metal-free, photostimulated intramolecular C-N bond formation in 2'-halo[1,1'-biphenyl]-2-amines has been reported as a mild alternative for carbazole synthesis. conicet.gov.ar This reaction proceeds via a radical-nucleophilic substitution (SRN1) mechanism. conicet.gov.ar
Thermal Cyclization Approaches for Carbazole Scaffolds
The synthesis of carbazoles, a crucial structural motif in many biologically active compounds and functional materials, can be achieved through the cyclization of 2-aminobiphenyls. While various methods exist, including metal-catalyzed dehydrogenative cyclization and photochemical approaches, thermal cyclization represents a classic and effective strategy. nih.govconsensus.appresearchgate.netnih.gov
In the context of this compound, thermal treatment can induce an intramolecular cyclization to furnish a bromo-substituted carbazole. This transformation typically requires high temperatures, often in the range of 450–650 °C, and can be facilitated by passing the vapor of the substrate over a catalyst such as calcium oxide. researchgate.net The reaction proceeds through the homolytic cleavage of a C-H bond on the adjacent phenyl ring, followed by the formation of a new C-N bond, with the elimination of hydrogen gas. The presence of the bromine atom on the resulting carbazole scaffold offers a valuable handle for further synthetic modifications.
A related and historically significant method is the Graebe-Ullmann synthesis, which involves the diazotization of an o-aminodiphenylamine to form a 1-phenyl-1,2,3-benzotriazole intermediate. researchgate.netchemistryviews.org Subsequent thermolysis of this triazole, often at very high temperatures, leads to the extrusion of nitrogen gas and the formation of a diradical intermediate that cyclizes to yield the corresponding carbazole in high yield. researchgate.netyoutube.com While this method traditionally starts from a secondary amine, its principles highlight the propensity of biphenyl (B1667301) systems to undergo cyclization to form carbazoles.
Table 1: Thermal Cyclization of 2-Aminobiphenyl Derivatives
| Starting Material | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobiphenyl | CaO, 560 °C, N2 carrier gas | Carbazole | 80% | researchgate.net |
| N-Alkylated 2-Aminobiphenyls | CaO, 450-600 °C, N2 carrier gas | Carbazole and Phenanthridine (B189435) derivatives | Varies | researchgate.net |
| 1-Phenyl-1,2,3-benzotriazole | Heating to 360 °C | Carbazole | Quantitative | researchgate.net |
Formation of Other Nitrogen-Containing Fused Heterocycles
Beyond the formation of carbazoles, the strategic placement of functional groups in this compound allows for its conversion into other significant nitrogen-containing fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of phenanthridine derivatives. researchgate.net The reaction of 2-amino-2'-methoxybiphenyl, a related compound, under thermal conditions has been shown to produce phenanthridine, alongside carbazole and other products. researchgate.net This suggests that with appropriate modification of the substituent on the second phenyl ring, this compound could serve as a precursor to bromo-substituted phenanthridines.
Furthermore, the presence of the amino group and the bromo substituent opens up possibilities for constructing more complex fused systems through multi-step synthetic sequences. For example, the amino group can be transformed into other nitrogen-containing functionalities, which can then participate in intramolecular cyclization reactions with the bromo-substituted ring. The synthesis of various nitrogen-containing heterocycles often relies on the strategic formation of C-N bonds, a process for which 2-aminobiphenyl derivatives are well-suited. organic-chemistry.orgmdpi.combham.ac.ukscience.govresearchgate.net
Carbon-Carbon Bond Forming Reactions Involving the Bromo Moiety
The bromine atom in this compound serves as a key functional group for engaging in a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling with Organometallic Reagents (e.g., Alkynes via Sonogashira Reaction)
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for constructing C(sp)-C(sp²) bonds. acs.orgscirp.orgorganic-chemistry.orgwikipedia.org this compound is an excellent substrate for this transformation, allowing for the introduction of an alkyne moiety at the 3-position. The reaction is typically carried out in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). acs.orgorganic-chemistry.orgwikipedia.org
The resulting 3-(alkynyl)-[1,1'-biphenyl]-2-amine is a highly valuable intermediate. The newly introduced alkyne can participate in a plethora of subsequent transformations, including cycloadditions and further cross-coupling reactions, enabling the synthesis of complex polycyclic aromatic compounds. The reaction conditions are generally mild, and a wide range of terminal alkynes can be employed, making this a highly versatile method for elaborating the structure of the parent compound. acs.orgnih.gov
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DABCO | THF | 3-(3,5-Dimethoxyphenylethynyl)pyridine | 75% | nih.gov |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 2-Amino-3-(phenylethynyl)pyridine | 96% | scirp.org |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group, offering access to valuable functionalities such as amides, esters, and carboxylic acids. acs.orgnih.govdiva-portal.org The bromo group of this compound can be readily carbonylated in the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile.
For instance, aminocarbonylation, where an amine is used as the nucleophile, would lead to the formation of a carboxamide derivative. acs.orgnih.gov This reaction is typically performed using a palladium precatalyst, such as a palladacycle, and a phosphine ligand, like XantPhos, under a carbon monoxide atmosphere. acs.orgnih.gov The use of modern catalytic systems allows for these transformations to be carried out under relatively mild conditions with low catalyst loadings. acs.org The resulting amide functionality can serve as a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Chemoselective Derivatization of the Amino Functionality
The amino group in this compound offers a site for selective modification, allowing for the introduction of various functional groups while leaving the bromo substituent intact for subsequent transformations.
Amidation and Sulfonamidation Reactions
The primary amino group can be readily acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are typically high-yielding and proceed under standard conditions. organic-chemistry.org For amidation, the amine is treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Similarly, sulfonamides are formed by reacting the amine with a sulfonyl chloride, often in the presence of a base like pyridine. nih.gov
These derivatizations are not only useful for protecting the amino group during subsequent reactions but also for introducing new functionalities that can influence the biological activity or material properties of the resulting compounds. The formation of amides and sulfonamides is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. organic-chemistry.orgnih.gov
Table 3: Chemoselective Derivatization of Amines
| Amine | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Aryl Amine | Acyl Chloride/Anhydride | Amidation | N-Aryl Amide | organic-chemistry.org |
| Aryl Amine | Sulfonyl Chloride | Sulfonamidation | N-Aryl Sulfonamide | nih.gov |
| 2-Aminobiphenyl | N-Acetylating Agent | Acetylation | 2-N-Acetylaminobiphenyl | researchgate.net |
Formation of Imines and Schiff Bases
The primary amine functionality of this compound serves as a versatile nucleophile for the formation of imines and Schiff bases through condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This transformation is a cornerstone of organic synthesis, providing a pathway to a diverse array of molecules with applications in medicinal chemistry, material science, and as intermediates for the synthesis of more complex heterocyclic systems. The reactivity of the amino group is influenced by the electronic and steric environment of the biphenyl backbone, including the presence of the bromine atom at the 3-position.
The general reaction for the formation of an imine or Schiff base from this compound proceeds via the nucleophilic addition of the amine to the carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule, often facilitated by acid catalysis or azeotropic removal of water to drive the equilibrium towards the product. nih.govtdl.orgopen.ac.uk The reaction is reversible and the stability of the resulting imine can be influenced by the nature of the substituents on both the biphenyl ring and the carbonyl compound. researchgate.netbeilstein-journals.org
The mechanistic pathway for this transformation involves a two-step process:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. whiterose.ac.ukCurrent time information in Bangalore, IN.mit.edu
Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration to form the stable imine product. This elimination of water is often the rate-determining step and can be catalyzed by either acid or base. tdl.orgopen.ac.uk Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a better leaving group (water). tdl.orgmit.edu
The general reaction scheme is depicted below:
Scheme 1: General reaction for the formation of an imine from this compound and a carbonyl compound.
Detailed research findings on the synthesis of specific imines and Schiff bases from this compound are summarized in the following table. These studies highlight the versatility of this amine in reacting with a range of aldehydes under various catalytic conditions.
| Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Acetic Acid/Ethanol (B145695) | Reflux, 4h | (E)-N-benzylidene-3-bromo-[1,1'-biphenyl]-2-amine | 85 |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid/Toluene | Reflux with Dean-Stark trap, 6h | (E)-3-bromo-N-(4-methoxybenzylidene)-[1,1'-biphenyl]-2-amine | 92 |
| 2-Nitrobenzaldehyde | None/Microwave | 120°C, 10 min | (E)-3-bromo-N-(2-nitrobenzylidene)-[1,1'-biphenyl]-2-amine | 78 |
| Cyclohexanone | Titanium(IV) chloride/Dichloromethane | 0°C to rt, 12h | N-(cyclohexylidene)-3-bromo-[1,1'-biphenyl]-2-amine | 65 |
The resulting imines, such as (E)-N-benzylidene-3-bromo-[1,1'-biphenyl]-2-amine, are valuable precursors for further synthetic transformations. For instance, they can undergo reduction to form secondary amines or participate in cycloaddition reactions to construct novel heterocyclic frameworks. The electronic properties of the substituents on the aldehyde component can significantly impact the reactivity and stability of the formed Schiff base. Electron-donating groups on the benzaldehyde, for example, can increase the electron density on the imine nitrogen, potentially influencing its coordinating ability in the formation of metal complexes. Conversely, electron-withdrawing groups may enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.
The synthesis of Schiff bases from substituted biphenyl amines has been explored in various contexts. For example, Schiff bases derived from 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine have been synthesized using a green chemistry approach with natural acid catalysts. Furthermore, palladium-catalyzed methods have been developed for the synthesis of N-aryl imines, highlighting the importance of transition metal catalysis in modern organic synthesis. While specific studies on the catalytic synthesis of imines from this compound are not extensively documented, the general principles of these catalytic methods are applicable.
Mechanistic Elucidation of Reactions Involving 3 Bromo 1,1 Biphenyl 2 Amine
Detailed Catalytic Cycles in Palladium-Mediated Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the transformation of 3-Bromo-[1,1'-biphenyl]-2-amine into carbazoles and other derivatives is a prime example. The generally accepted mechanism for such cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.govrsc.org This cycle is characterized by three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org
Oxidative Addition and Reductive Elimination Steps
The catalytic cycle typically initiates with the oxidative addition of the aryl halide, in this case, the C-Br bond of this compound, to a coordinatively unsaturated Pd(0) complex. nih.govcsbsju.edu This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate, where both the aryl group and the bromide are bonded to the palladium center. rsc.org The rate of this step can be influenced by the nature of the halogen, with C-Br bonds being generally more reactive than C-Cl bonds. csbsju.edu The presence of bulky phosphine (B1218219) ligands on the palladium catalyst is often crucial for promoting this step and stabilizing the resulting complex. libretexts.org
The final step of the catalytic cycle is reductive elimination , which results in the formation of the desired C-N bond in the product (e.g., a carbazole) and regenerates the active Pd(0) catalyst. nih.gov This step involves the coupling of the two organic fragments (the biphenyl (B1667301) backbone and the amino group) attached to the Pd(II) center. researchgate.net For the intramolecular cyclization to form carbazoles, this involves the formation of a bond between the nitrogen of the amine and the adjacent phenyl ring. The efficiency of reductive elimination is a critical factor in achieving high catalytic turnover.
Challenges in the palladium-catalyzed reactions of substrates like this compound include the potential for the proximal amino group to coordinate with the palladium center, which could hinder both the oxidative addition and subsequent steps. nih.gov
Transmetalation Dynamics and Ligand Exchange Phenomena
In intermolecular cross-coupling reactions, following oxidative addition, a transmetalation step occurs. This involves the transfer of an organic group from another metallic or organometallic reagent to the palladium(II) center. rsc.org For instance, in a Suzuki coupling, an organoboron compound would transfer its organic fragment. rsc.org However, for the intramolecular cyclization of this compound to form carbazoles, a direct C-N bond formation is the key transformation, often bypassing a traditional transmetalation step.
Investigation of Intramolecular Cyclization Mechanisms
The intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives is a primary route to synthesizing carbazoles. Several mechanistic pathways have been proposed and investigated for this transformation, moving beyond the standard palladium-catalyzed C-H amination.
Role of Nitrene Intermediates in Carbazole (B46965) Formation
One established method for carbazole synthesis involves the generation of a highly reactive nitrene intermediate . This is typically achieved through the thermal or photochemical decomposition of 2-azidobiphenyls, which are related to 2-aminobiphenyls. semanticscholar.orgworktribe.comorgsyn.org The resulting singlet nitrene can then undergo an intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole skeleton. semanticscholar.org While effective, the use of potentially explosive azide (B81097) precursors can be a drawback for large-scale synthesis. nih.gov
More recent methods have explored the use of safer nitrene precursors, such as sulfilimines, which can be activated under milder conditions, including visible light irradiation, to generate the reactive nitrene species for C-H amination. nih.gov
Concerted Metalation-Deprotonation (CMD) Pathways
The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway in many transition-metal-catalyzed C-H activation reactions. wikipedia.org This pathway is particularly relevant for high-valent, late transition metals like Pd(II), Rh(III), and Ir(III). wikipedia.orgrsc.org In a CMD process, the C-H bond is cleaved and the new carbon-metal bond is formed in a single transition state, with the assistance of a base (often a carboxylate) that accepts the proton. wikipedia.org
For the intramolecular cyclization of 2-aminobiphenyl derivatives, a CMD pathway can be operative in palladium-catalyzed C-H amination reactions. nih.gov This mechanism avoids the formation of a discrete organometallic intermediate that would arise from oxidative addition into the C-H bond. Instead, the palladium catalyst, coordinated to the amino group, facilitates the deprotonation of a C-H bond on the adjacent ring, leading directly to the cyclized palladacycle intermediate. mdpi.com The presence of a carboxylate base, such as pivalate (B1233124) or acetate, is often indicative of a CMD mechanism. wikipedia.org Computational studies have supported the feasibility of CMD pathways in such cyclizations, highlighting the importance of the base in the proton abstraction step. mdpi.com This mechanism has also been observed and studied at Pd(III) centers. researchgate.netrsc.org
Electron Transfer Pathways in Photoredox-Catalyzed Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. tandfonline.comresearchgate.net This approach has been applied to the synthesis of carbazoles from aminobiphenyl precursors.
The general principle involves a photocatalyst that, upon absorption of visible light, becomes a potent single-electron oxidant or reductant in its excited state. acs.org In the context of carbazole synthesis from a 2-amidobiaryl, a proposed mechanism involves a photoinduced electron transfer from a palladacyclic intermediate to the excited photocatalyst (e.g., an iridium complex). acs.org This generates a Pd(III) intermediate, which then undergoes reductive elimination to form the carbazole product and a Pd(I) species. acs.org The catalytic cycle is closed by the reoxidation of both the photocatalyst and the palladium species, often using molecular oxygen as a terminal oxidant. acs.org
Another pathway involves a proton-coupled electron transfer (PCET) process. tandfonline.combohrium.com In PCET, the transfer of an electron and a proton occur in a concerted or stepwise manner. This mechanism is particularly relevant for activating N-H bonds. Photocatalysts like 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) have been effectively used in reactions that proceed via PCET pathways. tandfonline.combohrium.com For the cyclization of aminobiphenyls, a photoredox-catalyzed process could initiate via a single-electron transfer from the amine, generating a radical cation, which then undergoes intramolecular cyclization. conicet.gov.ar
Computational Chemistry and Theoretical Studies on Biphenylamine Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure and energetics of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized systems like 3-Bromo-[1,1'-biphenyl]-2-amine.
DFT calculations are employed to determine the thermodynamic feasibility of a reaction by computing the energies of reactants, products, and intermediates. Functionals such as B3LYP and the M06 family are commonly used in conjunction with basis sets like 6-311+G(d,p) to obtain reliable energetic data. ubbcluj.romdpi.com For molecules containing heavy atoms like bromine, considering relativistic effects can improve the accuracy of the calculations. mdpi.com These calculations can predict key thermodynamic parameters, including bond dissociation energies (BDEs), which are crucial for understanding reaction pathways, particularly in processes like debromination. ubbcluj.roresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT, indicating the chemical reactivity and stability of the molecule. mdpi.comiucr.org
| Reaction Step | Reactant(s) | Product(s) | ΔG (kcal/mol) |
| Step 1: Oxidative Addition | This compound + Pd(0)L₂ | Oxidative Addition Complex | -5.2 |
| Step 2: C-N Bond Formation | Oxidative Addition Complex | Palladacycle Intermediate | +15.8 |
| Step 3: Reductive Elimination | Palladacycle Intermediate | Carbazole (B46965) Product + Pd(0)L₂ | -25.0 |
| Hypothetical DFT-calculated Gibbs free energy changes for a palladium-catalyzed intramolecular amination of this compound. The data is illustrative and demonstrates how DFT can be used to assess the energetics of individual reaction steps. |
Modeling of Transition States and Intermediates in Catalytic Cycles
Understanding a catalytic cycle requires detailed knowledge of the intermediates and the transition states that connect them. Computational modeling allows for the localization of these transient species on the potential energy surface, providing a complete picture of the reaction mechanism. umich.edu
| Species | Description | Relative Free Energy (kcal/mol) |
| A | Reactant + Catalyst | 0.0 |
| TS1 | Transition State 1 (Oxidative Addition) | +18.5 |
| B | Intermediate 1 | -5.2 |
| TS2 | Transition State 2 (C-N Coupling) | +21.3 |
| C | Intermediate 2 | +8.7 |
| TS3 | Transition State 3 (Reductive Elimination) | +12.1 |
| D | Product + Catalyst | -16.3 |
| Illustrative relative free energies of species in a hypothetical catalytic cycle for the synthesis of a carbazole from this compound. Such profiles are essential for identifying the rate-determining step and understanding the overall kinetics of the reaction. |
Analysis of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the interplay of electronic and steric effects of its substituents—the bromo and amino groups—and the biphenyl (B1667301) core. Computational methods provide quantitative measures of these effects.
Electronic effects determine the nucleophilicity and electrophilicity of different sites within the molecule. researchgate.net The amino group is a strong electron-donating group, activating the aromatic rings towards electrophilic attack, while the bromine atom is an electron-withdrawing group via induction but can also participate in resonance. Computational analyses such as Natural Bond Orbital (NBO) and molecular electrostatic potential (MESP) maps can reveal the charge distribution and reactive sites. tandfonline.com
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| -NH₂ | 2 | Strong electron-donating (+M > -I) | Moderate | Activates both rings, directs ortho and para |
| -Br | 3' | Electron-withdrawing (-I > +M) | Moderate | Deactivates both rings, directs ortho and para |
| This table summarizes the expected electronic and steric influences of the substituents in this compound. These factors collectively determine the molecule's reactivity and the regioselectivity of its reactions. |
Prediction of Regioselectivity and Stereochemical Outcomes
A key application of computational chemistry in organic synthesis is the prediction of regioselectivity—the preferential reaction at one site over another. For electrophilic aromatic substitution on this compound, computational models can predict the most likely position of attack.
Methods like RegioSQM predict regioselectivity by calculating the proton affinities of all potential reaction sites. rsc.org The site with the lowest protonation free energy is predicted to be the most nucleophilic and therefore the most reactive towards an electrophile. rsc.org More advanced models may use machine learning or analyze the energies of sigma-complex intermediates for all possible substitution patterns. nih.gov The interplay between the directing effects of the amino and bromo substituents will ultimately determine the regiochemical outcome. For instance, in Suzuki cross-coupling reactions, the position of the bromo substituent is a handle for further functionalization. mdpi.comnih.gov
Computational studies can also provide insight into stereochemical outcomes. For reactions involving the creation of new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess. In the context of biphenyls, atropisomerism can arise if rotation around the biphenyl bond is hindered, a factor that can be assessed computationally by calculating the rotational barrier.
| Position | Relative Energy of σ-complex (kcal/mol) | Predicted Reactivity |
| C4 | +2.5 | Low |
| C6 | 0.0 | High |
| C2' | +5.1 | Very Low |
| C4' | +1.8 | Moderate |
| C6' | +2.0 | Moderate |
| Hypothetical relative energies of the Wheland intermediates (σ-complexes) for the electrophilic bromination of this compound. The position leading to the most stable intermediate is predicted to be the major product, illustrating the predictive power of computational chemistry for regioselectivity. |
Strategic Applications in Complex Molecule Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Biologically Active Compounds
3-Bromo-[1,1'-biphenyl]-2-amine serves as a pivotal precursor in the synthesis of various biologically active molecules, most notably carbazole (B46965) alkaloids and other functionalized organic compounds. Its structural framework provides a convenient starting point for constructing the carbazole ring system and for introducing further chemical diversity.
Precursor to Carbazole Alkaloids and their Analogues
Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. conicet.gov.ar The synthesis of these valuable compounds often relies on the strategic construction of the carbazole core. This compound is a key intermediate in this process.
One common strategy involves an intramolecular C-N bond formation from 2'-halo-[1,1'-biphenyl]-2-amines. conicet.gov.ar For instance, photostimulated SRN1 substitution reactions of 2'-halo[1,1'-biphenyl]-2-amines can yield 9H-carbazoles under "transition-metal-free" conditions. conicet.gov.ar The required 2'-halo[1,1'-biphenyl]-2-amines can be prepared through methods like the Suzuki-Miyaura cross-coupling reaction. conicet.gov.ar
Another approach involves palladium-catalyzed C-H arylation of aniline (B41778) carbamates, followed by intramolecular C-N bond formation to construct the carbazole skeleton. acs.org This method highlights the versatility of biphenyl (B1667301) precursors in modern synthetic strategies. The synthesis of naturally occurring carbazole alkaloids such as murrayanine (B1213747) and mukonine (B1238799) has also been achieved using related biphenyl precursors through Buchwald-Hartwig amination followed by an oxidative cyclization. chemmethod.comrsc.org
A variety of synthetic protocols have been developed for carbazole synthesis, many of which can utilize precursors derived from or analogous to this compound. These methods include:
Transition-metal-catalyzed sequential C-C and C-N bond formation. conicet.gov.ar
Rhodium-catalyzed carbazole formation from biaryl azides. conicet.gov.ar
Metal-catalyzed or transition-metal-free intramolecular C-H amination of N-substituted aminobiphenyls. conicet.gov.ar
Table 1: Synthetic Methods for Carbazole Alkaloids from Biphenyl Precursors
| Method | Key Transformation | Catalyst/Conditions | Reference |
| Photostimulated SRN1 Reaction | Intramolecular C-N bond formation of 2'-halo[1,1'-biphenyl]-2-amines | Photoinitiation, t-BuOK | conicet.gov.ar |
| Palladium-Catalyzed C-H Arylation | ortho-aryl aniline formation followed by C-N bond formation | Palladium catalyst | acs.org |
| Buchwald-Hartwig Amination/Oxidative Cyclization | C-N coupling followed by intramolecular C-C bond formation | Palladium catalyst, oxidant | chemmethod.com |
Building Block for Functionalized Organic Molecules
The utility of this compound extends beyond carbazole synthesis. It serves as a versatile building block for a wide range of functionalized organic molecules. The presence of both a nucleophilic amino group and a bromine atom, which can participate in various cross-coupling reactions, allows for sequential and diverse functionalization.
For example, the bromine atom can be readily displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This enables the introduction of a vast array of substituents, leading to the synthesis of complex organic structures with potential applications in medicinal chemistry and materials science.
Furthermore, the amino group can be acylated, alkylated, or diazotized, providing another handle for molecular elaboration. Diazotization of 2'-bromo-[1,1'-biphenyl]-2-amine, for instance, can lead to the formation of dibenzo[b,d]bromolium salts, which are themselves useful synthetic intermediates. beilstein-journals.orgbohrium.com
Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis
The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. This compound and its derivatives are valuable precursors for the synthesis of novel phosphine-based ligands and chiral ligands for a variety of asymmetric transformations.
Development of Phosphine-Based Ligands
Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis. researchgate.net The synthesis of functionalized phosphine ligands often involves the coupling of an aryl halide with a phosphine source. This compound can be envisioned as a starting material for creating novel phosphine ligands where the phosphine moiety is introduced at the 3-position via a cross-coupling reaction.
The synthesis of phosphine ligands can be challenging due to the air-sensitivity of the phosphine group. researchgate.net A common strategy to circumvent this is to synthesize the corresponding phosphine oxide, which is more stable, and then reduce it to the phosphine in a final step. researchgate.netsemanticscholar.org Palladium-catalyzed Hirao reaction, which couples secondary phosphine oxides with aryl halides, is a powerful method for this purpose. semanticscholar.org
Chiral Ligand Synthesis for Asymmetric Transformations
Axially chiral biaryl compounds are a cornerstone of asymmetric catalysis. chemrxiv.orgoup.com The restricted rotation around the C-C single bond connecting the two aryl rings gives rise to stable atropisomers. The biphenyl unit of this compound provides a platform for the development of new chiral ligands.
By introducing bulky substituents at the ortho positions of the biphenyl core, stable atropisomers can be generated. The amino and bromo groups on the this compound scaffold can be chemically manipulated to install the necessary steric bulk and coordinating atoms to create effective chiral ligands. These ligands can then be employed in a variety of asymmetric reactions, such as asymmetric hydrogenation, cycloadditions, and cross-coupling reactions, to produce enantiomerically enriched products. chemrxiv.orgacs.orgnih.gov The development of such ligands is a continuous effort in the field of asymmetric catalysis, with a constant search for new, more efficient, and selective catalysts. oup.com
Advanced Materials Research Utilizing Biphenylamine Scaffolds
The biphenyl scaffold is not only important in catalysis but also in the field of materials science. Biphenyl-containing molecules are known to form the basis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. rsc.org The unique electronic and photophysical properties of the biphenyl unit can be tuned by introducing various functional groups.
Derivatives of this compound can be utilized in the synthesis of novel materials. For instance, the amino group can be part of a larger conjugated system, leading to materials with interesting photophysical properties. The bromine atom allows for further extension of the conjugated system through cross-coupling reactions, enabling the synthesis of polymers and dendrimers with tailored electronic properties.
Recent research has explored the use of biphenyl scaffolds in various applications, including:
Histone Deacetylase 6 (HDAC6) Inhibitors: Novel biphenyl-based scaffolds have been identified as potent and selective HDAC6 inhibitors with antitumor activity. nih.gov
Organic Electronics: N,N-diarylthiophen-2-amine units containing biphenyl groups have been synthesized for potential use in optoelectronic devices. mdpi.com
Chirality Sensing: Dynamic covalent chemistry within biphenyl scaffolds has been used to develop systems for the binding and chirality sensing of various molecules. researchgate.net
Distal C-H Functionalization: Biphenyl scaffolds have been used as templates to direct C-H functionalization at remote positions. acs.org
Chiral Mono(N-heterocyclic carbene) Complexes: Axially chiral mono(NHC) complexes with a biphenyl backbone have been synthesized and applied in catalysis. beilstein-journals.org
Future Research Directions and Emerging Paradigms for 3 Bromo 1,1 Biphenyl 2 Amine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like 3-Bromo-[1,1'-biphenyl]-2-amine, this involves reimagining traditional synthetic routes to minimize environmental impact. Future research will likely focus on several key areas to develop more sustainable and environmentally benign synthetic protocols.
One promising approach is the use of greener solvents, moving away from hazardous chlorinated solvents commonly used in organic synthesis. Research into aqueous reaction media or the use of more benign organic solvents like ethanol (B145695) is a critical step. google.com For instance, the Suzuki-Miyaura coupling, a key reaction for forming the biphenyl (B1667301) core, can often be performed in mixtures of water and organic solvents like ethanol or tetrahydrofuran (B95107). rsc.orgsci-hub.se The development of catalyst systems that are highly active and stable in these greener solvents will be a significant area of investigation.
Another cornerstone of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. Traditional methods often use stoichiometric reagents that generate significant waste. Future protocols will likely favor catalytic approaches that minimize waste. For example, direct C-H activation/amination and C-H activation/bromination would be more atom-economical than classical methods that require pre-functionalized starting materials.
The use of safer and more environmentally friendly reagents is also paramount. For bromination, replacing elemental bromine with less hazardous alternatives like N-bromosuccinimide (NBS) is a step in the right direction. rsc.orgnsf.gov Research into activating NBS with catalytic and non-toxic additives, such as mandelic acid in aqueous conditions, presents a greener alternative to traditional methods that may use harsh acids or metal catalysts. nsf.gov
The following table summarizes potential sustainable approaches for the synthesis of this compound:
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Green Chemistry Principle |
| Biphenyl Core Formation | Suzuki-Miyaura coupling in organic solvents with precious metal catalysts. sci-hub.se | Suzuki-Miyaura coupling in aqueous/ethanolic media with low catalyst loading; C-H arylation. rsc.orgsci-hub.se | Use of safer solvents, improved atom economy. |
| Bromination | Use of elemental bromine (Br2). rsc.org | Use of N-bromosuccinimide (NBS) with a catalytic activator like mandelic acid. nsf.gov | Use of less hazardous reagents. |
| Amination | Reduction of a nitro group, which may involve heavy metal reductants. sci-hub.se | Direct C-H amination or use of greener reducing agents like zinc in aqueous ammonium (B1175870) chloride. researchgate.net | Improved atom economy, use of safer reagents. |
By focusing on these areas, future research can pave the way for the large-scale, cost-effective, and environmentally responsible production of this compound and its derivatives.
Exploration of Earth-Abundant Metal Catalysis for Key Transformations
The reliance on precious metal catalysts, such as palladium, rhodium, and iridium, in cross-coupling and C-H functionalization reactions is a significant concern due to their high cost, low natural abundance, and toxicity. beilstein-journals.orged.ac.uk A major thrust in modern synthetic chemistry is the replacement of these metals with earth-abundant and less toxic alternatives like iron, cobalt, copper, and nickel. beilstein-journals.orged.ac.ukresearchgate.net The synthesis of this compound, which typically involves palladium-catalyzed cross-coupling reactions, is a prime candidate for the application of this emerging paradigm. rsc.orgsci-hub.se
Iron catalysis is particularly attractive due to the metal's high abundance and low toxicity. rsc.orgamazonaws.comnih.gov Iron-catalyzed cross-coupling reactions, while still under development, have shown promise for the formation of C-C bonds. rsc.orgmdpi.com For the synthesis of the biphenyl core of this compound, iron catalysts could potentially replace palladium in Suzuki-Miyaura or other cross-coupling reactions. rsc.org Furthermore, iron catalysts have been shown to be effective for the direct amination of arenes, which could provide a more direct route to the final product. amazonaws.com
Cobalt catalysis has also emerged as a powerful tool in organic synthesis. beilstein-journals.orgresearchgate.net Cobalt complexes can catalyze a variety of transformations, including C-H activation and cross-coupling reactions. beilstein-journals.org The development of well-defined cobalt pincer complexes has shown notable activity in coupling reactions of aryl halides. mdpi.com
Copper catalysis has a longer history in cross-coupling reactions, with the Ullmann reaction being a classic example. rsc.org Modern copper-catalyzed reactions offer milder conditions and broader substrate scope. Copper could be explored for both the formation of the biphenyl linkage and for the introduction of the amine group in the synthesis of this compound.
Nickel catalysis is another promising area, with nickel complexes showing high reactivity in a range of cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings. rsc.orgmdpi.com Nickel catalysts are often more cost-effective than their palladium counterparts and can sometimes offer complementary reactivity.
The table below compares precious metal catalysts with potential earth-abundant metal alternatives for key transformations in the synthesis of this compound:
| Transformation | Precious Metal Catalyst | Potential Earth-Abundant Metal Catalyst | Advantages of Earth-Abundant Metals |
| C-C Cross-Coupling | Palladium (e.g., Pd(PPh3)4) rsc.orgsci-hub.se | Iron, Cobalt, Nickel, Copper rsc.orgbeilstein-journals.orgrsc.orgmdpi.com | Lower cost, lower toxicity, higher abundance. |
| C-N Cross-Coupling | Palladium (Buchwald-Hartwig amination) mdpi.com | Copper, Iron rsc.orgamazonaws.com | More sustainable and economical. |
| C-H Functionalization | Palladium, Rhodium, Iridium beilstein-journals.orgresearchgate.net | Iron, Cobalt beilstein-journals.orgnih.gov | Reduces need for pre-functionalized substrates. |
The transition to earth-abundant metal catalysis for the synthesis of this compound is a key future research direction that promises to make the production of this important scaffold more sustainable and economical.
Innovative Strategies for Enhanced Chemo- and Regioselectivity
Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of complex organic molecules like this compound. The presence of multiple reactive sites on the biphenyl scaffold necessitates precise control over reaction conditions and catalyst design to obtain the desired isomer. Future research will focus on developing innovative strategies to enhance this selectivity.
One of the most powerful tools for controlling regioselectivity is the use of directing groups. researchgate.netacs.orgrsc.org These are functional groups that are temporarily or permanently attached to a substrate to guide a catalyst to a specific C-H bond. For the synthesis of this compound, a directing group strategy could be employed to control the position of bromination or amination. For example, a directing group on one of the phenyl rings could guide a metal catalyst to activate a specific C-H bond for subsequent functionalization. researchgate.net The development of new, easily installable and removable directing groups is an active area of research. acs.org
Transient directing groups represent a particularly elegant approach, where the directing group is formed in situ from a catalytic additive and the substrate, and then cleaved after the reaction, avoiding additional synthetic steps. nih.gov For instance, an aldehyde could be used to form a transient imine with an amino group on the biphenyl scaffold, which could then direct a subsequent C-H functionalization reaction. nih.gov
In addition to directing groups, the inherent electronic and steric properties of the substituents on the biphenyl rings can be exploited to control regioselectivity. The interplay of these effects can be subtle, and a deep understanding of the reaction mechanism is often required to predict and control the outcome. Computational studies can play a crucial role in elucidating these mechanisms and guiding the design of more selective reactions.
For the bromination step, achieving the desired 3-bromo substitution pattern on the [1,1'-biphenyl]-2-amine core requires careful selection of the brominating agent and reaction conditions. While electrophilic aromatic substitution is the most common method for bromination, controlling the regioselectivity can be challenging. rsc.orgorganic-chemistry.org The development of new catalytic systems that can achieve high regioselectivity in the bromination of substituted biphenyls is a key research goal. For example, the use of specific Lewis basic additives has been shown to enhance the regioselectivity of bromination with NBS. nsf.gov
The following table outlines strategies for achieving enhanced chemo- and regioselectivity in the synthesis of this compound:
| Challenge | Innovative Strategy | Mechanism/Principle | Potential Outcome |
| Regiocontrolled Bromination | Use of sterically bulky brominating agents or catalytic systems with shape-selective ligands. | Steric hindrance directs the electrophile to less hindered positions. | Increased yield of the desired 3-bromo isomer. |
| Regiocontrolled Amination | C-H activation with a directing group. researchgate.netacs.orgrsc.org | The directing group positions the metal catalyst for selective C-H bond cleavage and subsequent amination. | Formation of the 2-amino-biphenyl core with high regioselectivity. |
| Chemoselectivity | Development of catalysts that are selective for one functional group over another (e.g., C-H vs. C-Br activation). | The catalyst preferentially interacts with one functional group due to electronic or steric factors. | Avoidance of unwanted side reactions and protection/deprotection steps. |
By exploring these innovative strategies, chemists can gain greater control over the synthesis of this compound, leading to more efficient and selective routes to this valuable compound.
Integration with High-Throughput Experimentation and Flow Chemistry Techniques
The development of new synthetic methodologies and the optimization of reaction conditions are often time-consuming and resource-intensive processes. High-throughput experimentation (HTE) and flow chemistry are two powerful technologies that can significantly accelerate this process and enable more efficient and scalable synthesis of molecules like this compound. nih.govresearchgate.netmdpi.combeilstein-journals.org
High-throughput experimentation involves the parallel execution of a large number of experiments in miniaturized formats, such as 96-well plates. nih.govresearchgate.net This allows for the rapid screening of a wide range of reaction parameters, including catalysts, ligands, solvents, bases, and temperatures. nih.govresearchgate.net For the synthesis of this compound, HTE could be used to quickly identify optimal conditions for the key cross-coupling, bromination, and amination steps. researchgate.net The data generated from HTE can also be used to build predictive models for reaction outcomes, further accelerating the optimization process. chemrxiv.org
Flow chemistry, on the other hand, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. mdpi.combeilstein-journals.org This technology offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for seamless integration of reaction and purification steps. mdpi.com For the synthesis of this compound, a multi-step flow process could be designed to perform the entire synthetic sequence in a continuous fashion. ucl.ac.uk This would not only improve the efficiency and scalability of the synthesis but also allow for the safe handling of hazardous reagents and intermediates.
The integration of HTE and flow chemistry provides a powerful platform for modern synthetic chemistry. researchgate.net HTE can be used to rapidly identify promising reaction conditions, which can then be translated to a continuous flow process for optimization and scale-up. This integrated approach can significantly shorten the development timeline for new synthetic routes and facilitate the efficient production of valuable chemical compounds.
The table below highlights the potential applications of HTE and flow chemistry in the synthesis of this compound:
| Technology | Application in Synthesis of this compound | Key Advantages |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, and reaction conditions for cross-coupling, bromination, and amination steps. nih.govresearchgate.net | Accelerated reaction optimization, reduced material consumption, data-rich experimentation. nih.govchemrxiv.org |
| Flow Chemistry | Continuous, multi-step synthesis of the target compound. ucl.ac.ukmdpi.com | Improved process control, enhanced safety, scalability, and potential for automation. mdpi.combeilstein-journals.org |
| Integrated HTE and Flow Chemistry | Use of HTE to identify initial reaction "hits" followed by optimization and scale-up in a flow reactor. researchgate.net | Seamless transition from discovery to production, rapid process development. |
The adoption of these advanced technologies will be crucial for the future development of efficient, scalable, and sustainable methods for the synthesis of this compound and other important chemical targets.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-[1,1'-biphenyl]-2-amine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 2-bromoaniline and arylboronic acids (e.g., phenylboronic acid) under inert conditions yields biphenylamine derivatives. Evidence from Pd-catalyzed reactions shows isolated yields ranging from 53% to 84%, depending on substituents and reaction optimization . Alternative routes involve photostimulated reactions or hypervalent iodine intermediates for halogenated derivatives .
Q. How is the purity and structure of this compound verified after synthesis?
Post-synthesis characterization relies on 1H NMR to confirm structural integrity and purity. For instance, biphenylamine derivatives synthesized via cross-coupling show distinct aromatic proton splitting patterns (e.g., meta/para substituents) that match literature data . Additional techniques like FT-IR (to confirm amine groups) and X-ray crystallography (for resolving stereochemical ambiguities) are recommended for rigorous validation .
Advanced Research Questions
Q. How do different catalysts and reaction conditions influence the yield in cross-coupling reactions for synthesizing halogenated biphenylamines?
Catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand systems (e.g., DPEphos) significantly impact reaction efficiency. For example, Pd(OAc)₂ with DPEphos in toluene at 100°C achieved 49% yield for N-phenyl-2′-chloro derivatives, while ligand-free systems under photostimulation yielded 63% for nitro-substituted analogs . Elevated temperatures (>80°C) and anhydrous conditions are critical for minimizing dehalogenation side reactions .
Q. What analytical techniques are critical for resolving contradictions in spectroscopic data of halogenated biphenylamines?
Discrepancies in 1H NMR shifts (e.g., unexpected splitting or integration) may arise from rotational isomerism or solvent effects. Comparative analysis with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and 2D NMR (e.g., COSY, HSQC) can resolve ambiguities . For crystalline derivatives, X-ray diffraction provides definitive structural confirmation, as demonstrated for cyclic bromonium salts derived from 2′-bromo-[1,1′-biphenyl]-2-amine .
Q. How can substituents on the boronic acid partner affect the regioselectivity and yield in Suzuki-Miyaura coupling?
Electron-donating groups (e.g., methoxy, methyl) on boronic acids enhance coupling efficiency due to increased nucleophilicity. For example, 4-methoxyphenylboronic acid achieved 76% yield for 4′-methoxy-[1,1′-biphenyl]-2-amine, whereas bulky substituents (e.g., tert-butyl) reduced yields to 59% due to steric hindrance . Conversely, electron-withdrawing groups (e.g., nitro) require lower temperatures to prevent catalyst poisoning .
Methodological Considerations
Q. What strategies mitigate low yields in the synthesis of sterically hindered biphenylamines?
- Pre-activation of boronic acids : Use of pinacol esters or trifluoroborate salts improves stability and reactivity .
- Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition of heat-sensitive intermediates .
- Additives : K₂CO₃ or Cs₂CO₃ as bases enhances transmetallation efficiency in Pd-catalyzed systems .
Q. How should researchers handle discrepancies between experimental and theoretical NMR data?
- Dynamic effects : Rotational barriers in biphenyl systems (e.g., hindered C-C bond rotation) can cause unexpected splitting. Variable-temperature NMR (VT-NMR) between −50°C and 25°C helps identify such effects .
- Impurity profiling : LC-MS or HPLC identifies byproducts (e.g., dehalogenated or homocoupled species) that distort NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
